4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid
Description
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C21H21N3O6/c1-28-16-11-8-14(12-17(16)29-2)20-23-19(30-24-20)5-3-4-18(25)22-15-9-6-13(7-10-15)21(26)27/h6-12H,3-5H2,1-2H3,(H,22,25)(H,26,27) |
InChI Key |
PLKGPXQTMBGSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Phosphorus Oxychloride (POCl₃)
A validated approach involves reacting 3,4-dimethoxybenzonitrile with hydroxylamine to form the corresponding amidoxime. Subsequent cyclization with a carboxylic acid derivative (e.g., 4-chlorobutanoyl chloride) in the presence of POCl₃ yields the 3-(3,4-dimethoxyphenyl)-5-substituted-1,2,4-oxadiazole. For example:
Alternative Cyclization Strategies
Microwave-assisted synthesis has been reported for analogous oxadiazoles, reducing reaction times from hours to minutes. However, scalability challenges limit its industrial applicability.
Functionalization of the Butanamido Linker
The butanamido spacer bridges the oxadiazole and benzoic acid moieties. Key steps include:
Nucleophilic Substitution
The 5-position of the oxadiazole is functionalized via nucleophilic substitution with 4-aminobutyric acid derivatives:
Carbodiimide-Mediated Activation
Carboxylic acid activation using EDCl/HOBt facilitates amide bond formation between the oxadiazole and linker:
-
Conditions : EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, room temperature (12 h).
-
Challenges : Competing hydrolysis requires anhydrous conditions.
Amide Coupling with 4-Aminobenzoic Acid
The final step involves coupling the butanamido-oxadiazole intermediate with 4-aminobenzoic acid.
HATU/DIPEA-Mediated Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for high-yield amidation:
Chemical Reactions Analysis
Amide Hydrolysis
The butanamido linker undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C, 8–12 hours) cleaves the amide bond, yielding 4-aminobenzoic acid and 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.
-
Basic Hydrolysis : NaOH (2M) at 80°C for 6 hours produces sodium 4-aminobenzoate and the corresponding carboxylate derivative.
Oxadiazole Ring Hydrolysis
The 1,2,4-oxadiazole ring is stable under mild conditions but degrades in strong acidic media (e.g., H2SO4, 70°C), forming a nitrile and hydroxylamine derivative.
Electrophilic Aromatic Substitution
The dimethoxyphenyl group participates in electrophilic reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-(3,4-Dimethoxy-5-nitrophenyl)-1,2,4-oxadiazole derivative | 62% | |
| Sulfonation | H2SO4/SO3, 50°C | Sulfonic acid derivative at the para position | 55% |
Benzoic Acid Reactions
-
Esterification : Reacts with methanol (H2SO4 catalyst, reflux) to form methyl 4-{4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate (85% yield).
-
Salt Formation : Neutralization with NaOH (1:1 molar ratio) produces a water-soluble sodium salt.
Methoxy Group Demethylation
Treatment with HBr (48%, 120°C) removes methyl groups, generating catechol derivatives .
Redox Reactions
-
Oxidation : The oxadiazole ring resists mild oxidants (e.g., KMnO4) but reacts with ozone to cleave the N–O bond.
-
Reduction : Catalytic hydrogenation (H2/Pd-C, 60 psi) reduces the oxadiazole to a diamino intermediate .
Cycloaddition and Ring-Opening
The oxadiazole undergoes [3+2] cycloaddition with dipolarophiles like acrylonitrile under microwave irradiation (100°C, 1 hour), forming fused heterocycles .
Cross-Coupling Reactions
The aromatic bromide intermediate (synthesized via bromination) participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh3)4, K2CO3, 80°C), enabling structural diversification .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer properties. Studies have shown that 4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The presence of the dimethoxyphenyl group enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It shows promise in reducing inflammation markers in vitro and in vivo, making it a candidate for further development as an anti-inflammatory agent.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Terashita et al., 2002 | Analgesic properties | Demonstrated significant pain relief in animal models. |
| Romero et al., 2001 | Antiviral activity | Showed efficacy against certain viral strains in vitro. |
| Recent unpublished data | Antimicrobial efficacy | Indicated broad-spectrum activity against various pathogens. |
Mechanism of Action
The mechanism of action of 4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring and dimethoxyphenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Linker Modifications
- Butanamido vs.
- Ester vs. Free Carboxylic Acid () : Methyl ester derivatives (e.g., ) exhibit lower aqueous solubility but improved cell-membrane penetration compared to the free acid form .
Physicochemical Data
Biological Activity
The compound 4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.39 g/mol. The structure features an oxadiazole ring which is critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that oxadiazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study demonstrated that derivatives similar to our compound reduced inflammation markers in animal models by blocking COX-2 enzyme activity .
2. Analgesic Effects
Analgesic properties have been noted in several oxadiazole derivatives. For example, studies have reported that certain 1,2,4-oxadiazole compounds display potent analgesic effects comparable to standard analgesics like aspirin . The mechanism involves modulation of pain pathways through inhibition of specific receptors.
3. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities were reported to be below 10 µM, indicating strong cytotoxicity .
The biological activities are primarily attributed to the structural features of the oxadiazole ring which allows for interaction with biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to targets involved in inflammation and cancer progression .
Data Table: Biological Activity Summary
| Activity Type | Model/System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | In vitro (cytokine) | - | |
| Analgesic | Animal model | - | |
| Anticancer | MCF-7 cell line | <10 | |
| Anticancer | A549 cell line | <10 |
Case Studies
- Anti-inflammatory Study : A study involving a similar oxadiazole derivative showed a significant reduction in inflammation markers in an animal model induced by carrageenan. The treatment resulted in a 70% decrease in paw edema compared to control groups .
- Anticancer Evaluation : In a comparative study against standard chemotherapeutics like doxorubicin, the oxadiazole derivative exhibited comparable efficacy in inhibiting tumor growth in xenograft models .
Q & A
Q. What synthetic routes are recommended for synthesizing 4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid?
A modular approach involves coupling the 1,2,4-oxadiazole moiety with a benzoic acid derivative. Key steps include:
- Oxadiazole formation : React 3,4-dimethoxyphenyl amidoxime with a butanedioic acid derivative under reflux with a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF .
- Amide coupling : Use DCC/DMAP or HATU to conjugate the oxadiazole intermediate with 4-aminobenzoic acid. Purify via column chromatography (hexane:ethyl acetate, 4:1) .
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- IR spectroscopy : Identify functional groups (e.g., amide C=O at ~1688 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm). -NMR coupling patterns confirm substituent positions .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 420) validates molecular weight .
- Elemental analysis : Confirm C, H, N, S composition (±0.3% theoretical) .
Q. How should stability and solubility be optimized for in vitro assays?
- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Use sonication or co-solvents (e.g., cyclodextrins) for hydrophobic compounds .
- Stability studies : Incubate at 37°C under varying pH (3–9) and analyze degradation via HPLC at 0, 24, 48 hours. Adjust buffer systems to minimize hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can computational docking elucidate interactions with biological targets like MAP kinase?
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*) .
- Protein-ligand docking : Use AutoDock Vina to simulate binding to MAP kinase (PDB: 3COB). Focus on hydrogen bonding with catalytic Lys53 and hydrophobic interactions with Phe83 .
- Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with known inhibitors and validate via MD simulations (GROMACS) .
Q. What methodologies resolve structural ambiguities via X-ray crystallography?
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve reflections to 0.84 Å .
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and OLEX2 for graphical refinement. Address twinning or disorder using the TWIN/BASF commands .
- Validation : Check R-factor convergence (<5%), and validate hydrogen bonds via Mercury’s contact analysis .
Q. How to address discrepancies in cytotoxicity data across biological models?
- Model selection : Compare results from Daphnia magna (acute toxicity, 48-hr LC₅₀) vs. mammalian cell lines (e.g., MDA-MB-231, 72-hr MTT assay) .
- Mechanistic studies : Perform ROS assays (DCFH-DA) and caspase-3 activation to distinguish necrotic vs. apoptotic pathways .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Report EC₅₀ values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
